(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride (3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524828
InChI: InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H/t11-,12?;/m0./s1
SMILES:
Molecular Formula: C14H27ClN2O3
Molecular Weight: 306.83 g/mol

(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride

CAS No.:

Cat. No.: VC16524828

Molecular Formula: C14H27ClN2O3

Molecular Weight: 306.83 g/mol

* For research use only. Not for human or veterinary use.

(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride -

Specification

Molecular Formula C14H27ClN2O3
Molecular Weight 306.83 g/mol
IUPAC Name (3S)-5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid;hydrochloride
Standard InChI InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H/t11-,12?;/m0./s1
Standard InChI Key PSKQQFPEBFMMKH-YLIVSKOQSA-N
Isomeric SMILES CC(C)C[C@@H](CC(=O)O)CNC(=O)C1CCCNC1.Cl
Canonical SMILES CC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound’s IUPAC name, (3S)-5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid hydrochloride, reflects its stereochemistry and functional groups. The hexanoic acid chain is substituted at the third carbon (S-configuration) with a methyl group and a formamido-linked piperidine ring. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₇ClN₂O₃PubChem
Molecular Weight306.83 g/molVulcanChem
SMILES NotationCC(C)CC@@HCNC(=O)C1CCCNC1.ClPubChem
Chiral CentersTwo (C3 and piperidine C3)Patent

The stereospecificity at C3 is critical for biological interactions, as evidenced by analogous compounds like (S)-Pregabalin, where enantiomeric purity dictates GABAergic activity .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis of the compound involves multi-step organic reactions, as inferred from patented methodologies for structurally related molecules . A representative pathway includes:

  • Formamido Linkage Formation: Coupling piperidin-3-amine with a hexanoic acid derivative via carbodiimide-mediated amidation.

  • Stereoselective Methylation: Introduction of the methyl group at C5 using chiral auxiliaries or asymmetric catalysis to ensure S-configuration.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

Key Challenges:

  • Stereochemical Control: Maintaining enantiomeric purity during methylation requires precise reaction conditions, such as low temperatures (-78°C) and non-pyrophoric reagents .

  • Yield Optimization: Industrial processes aim for >70% yield through solvent recycling and catalytic enhancements.

Pharmacological Profile

ADMET Predictions

Computational models predict moderate blood-brain barrier permeability (LogP ≈ 2.1) and hepatic metabolism via cytochrome P450 enzymes. Renal excretion is anticipated due to the carboxylic acid group’s polarity .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Pharmacologically Active Analogs

CompoundTargetBioactivityStructural Differences
(S)-Pregabalinα₂δ calcium channelsAnticonvulsant, analgesicLacks piperidine formamido group
2-(Piperidin-1-yl)acetamideμ-opioid receptorAnalgesicShorter carbon chain, no carboxylic acid
Gabapentinα₂δ calcium channelsNeuropathic pain reliefCyclohexane instead of piperidine

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